Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, provided ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . This compound was then reacted with different hydrazines to form a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H NMR, and 13C NMR spectroscopy . The structures of three compounds were unambiguously assigned by means of X-ray analysis data .Chemical Reactions Analysis
The compound has been involved in reactions with different hydrazines, resulting in the formation of a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .Scientific Research Applications
Antimicrobial Activities
Research on derivatives related to Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has shown potential in antimicrobial applications. Specifically, novel 1,2,4-triazole derivatives synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including structures closely related to the chemical of interest, demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Such findings indicate the potential utility of these compounds in developing new antimicrobial agents.
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the synthesis and transformation of compounds structurally similar to Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate have been explored for the creation of novel heterocyclic compounds. For instance, research involving the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, showcasing the versatility of such chemical frameworks in synthesizing new chemical entities with potential biological activities (Anusevičius et al., 2014).
Vibrational Spectroscopic Studies
The chemical structure and properties of molecules closely related to Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate have been examined using vibrational spectroscopy. These studies utilize FT-IR and FT-Raman techniques to investigate the spectroscopic properties, confirming the structures through comparison with quantum mechanical methods. This research provides valuable insights into the molecular geometry, vibrational wavenumbers, and theoretical parameters, helping to predict biological activities and understand the molecular foundation of potential pharmaceutical applications (Kuruvilla et al., 2018).
Mechanism of Action
Target of action
It contains an indole moiety , which is a prevalent structure in many biologically active compounds. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on this compound, it’s difficult to describe its exact mode of action. Indole derivatives are known to interact with their targets causing changes that lead to their biological effects .
Biochemical pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Indole derivatives have been found to have diverse biological activities .
properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-5-7-15(22)8-6-13)25-11-9-14(10-12-25)20(28)29-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHXBWPBUFJAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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